Bromo[(trimethylgermyl)methyl]mercury
Description
Foundational Concepts in Organometallic Chemistry
An organometallic compound is defined by the presence of a direct bonding interaction between a metal and a carbon atom of an organic group. chemindex.comwikipedia.org The scope of this field is extensive, encompassing a wide variety of metals, including alkali, alkaline earth, transition, and post-transition metals. evitachem.com Furthermore, the definition is often broadened to include metalloids such as boron, silicon, germanium, and arsenic, which can also form direct bonds with carbon. chemindex.comwikipedia.org This inclusivity allows for the study of a vast array of substances with diverse chemical behaviors. libretexts.org These compounds are integral to numerous industrial chemical reactions, often serving as catalysts or stoichiometric reagents. evitachem.com The nature of the metal-carbon bond itself can vary significantly, from highly covalent to more ionic, which in turn dictates the compound's stability and reactivity. libretexts.orgwikipedia.org
Organometallic compounds are broadly categorized based on the type of metal they contain, which largely determines their chemical characteristics. The primary classifications are:
Main-Group Organometallic Compounds : These involve metals from the s-block (Groups 1 and 2) and the p-block (Groups 13–15) of the periodic table. chemindex.com This category includes well-known reagents like organolithium (e.g., n-butyllithium) and Grignard reagents (organomagnesium halides). evitachem.com Bromo[(trimethylgermyl)methyl]mercury fits within this classification, containing mercury and the metalloid germanium.
Transition Metal Organometallic Compounds : This large class includes metals from the d-block (Groups 3–12). chemindex.com These compounds are famous for their role in catalysis. lookchem.cn Ferrocene, an iron atom "sandwiched" between two cyclopentadienyl (B1206354) rings, is a classic example that revolutionized the field. chemindex.comlookchem.cn
Lanthanide and Actinide Organometallic Compounds : These involve metals from the f-block and are a more specialized area of study.
This classification helps chemists predict the reactivity, structure, and potential applications of these compounds.
Evolution and Significance of Main Group Organometallic Chemistry
The study of organometallic compounds has a rich history, with main group elements featuring in some of the earliest discoveries. researchgate.net Initially, the field was dominated by these elements before the explosion of transition metal chemistry in the mid-20th century. msu.edu
The history of organometallic chemistry is marked by several key discoveries that laid its foundation:
1760 : French chemist Louis Claude Cadet de Gassicourt isolated cacodyl, an organoarsenic compound, which is often considered the first synthetically prepared organometallic substance. evitachem.com
1827 : William Christopher Zeise synthesized Zeise's salt, the first discovered olefin complex containing a platinum-ethylene bond. evitachem.comlookchem.cn
1849 : Edward Frankland prepared diethylzinc, a pioneering true organometallic reagent, demonstrating that alkyl groups could be bonded to metals. lookchem.cn
1900 : Victor Grignard developed organomagnesium halides (Grignard reagents), a transformative discovery for organic synthesis that earned him the Nobel Prize in 1912. lookchem.cn
1930s : The development of highly reactive organolithium reagents provided powerful new tools for chemical synthesis. lookchem.cn
In recent decades, there has been a resurgence of interest in the chemistry of heavy main group elements, which are the larger elements in the p-block of the periodic table. Germanium and mercury, the metallic elements in this compound, fall into this category. Research in this area is driven by the unique electronic properties of these elements, which arise from factors like relativistic effects that influence orbital energies. libretexts.org
Modern applications and research areas for heavy main group elements include:
Catalysis : Compounds of elements like tin, lead, and bismuth are explored for various catalytic applications.
Materials Science : Germanium is a key component in fiber-optic systems, infrared optics, and solar cell applications. wikipedia.org Organogermanium compounds, in particular, are used as precursors for producing nanowires and as polymerization catalysts. wikipedia.org
Small Molecule Activation : The unique reactivity of low-valent main group compounds is being harnessed to activate small, typically inert molecules.
The study of compounds like this compound contributes to a deeper understanding of the bonding and reactivity of these heavy elements.
Overview of Organomercury Chemistry in an Organometallic Context
Organomercury chemistry is a specific subfield focusing on compounds with carbon-mercury bonds. wikipedia.org These compounds are notable for several reasons. Historically, they were among the earliest organometallics to be synthesized and have been used extensively in organic synthesis. ornl.gov
Most organomercury(II) compounds adopt a linear geometry around the mercury atom. wikipedia.org The carbon-mercury bond is considered to have low polarity, making many of these compounds stable to air and water, a feature that contrasts sharply with the high reactivity of organolithium or organomagnesium compounds. wikipedia.orgnih.gov
Despite their utility, organomercury compounds are famously toxic. wikipedia.orgnih.gov Their toxicity stems from the high affinity of mercury for sulfur, allowing it to bind strongly to sulfhydryl groups in enzymes and disrupt biological processes. libretexts.orgnih.gov Research into compounds like this compound is often linked to environmental studies, particularly concerning the processes of mercury methylation and demethylation in nature, which are critical for understanding mercury's bioaccumulation in the food chain. evitachem.com
Research Findings on this compound
This compound is an organometallic compound that incorporates both a heavy main group metal (mercury) and a metalloid (germanium). evitachem.com Its specific structure gives it unique properties that are of interest in targeted research applications.
| Property | Data |
| Chemical Formula | C4H11BrGeHg |
| Molecular Weight | 412.26 g/mol |
| CAS Registry No. | 61760-06-3 |
Table 1: Physicochemical Properties of this compound. evitachem.comchemindex.com
The synthesis of this compound typically involves the reaction of trimethylgermylmethyl bromide with a suitable mercury-containing reagent. evitachem.com Such reactions are generally performed under controlled, inert atmosphere conditions to prevent side reactions with oxygen or moisture. evitachem.com
The primary application noted for this compound is in scientific research, specifically for studying mercury methylation processes. evitachem.com The biological methylation of inorganic mercury to the highly toxic methylmercury (B97897) is a critical environmental issue, as methylmercury bioaccumulates in aquatic food webs. Understanding the mechanisms of methylation and demethylation is key to assessing environmental risk and developing potential remediation strategies. Compounds like this compound serve as valuable tools and model compounds in these fundamental studies.
General Characteristics of Organomercury Compounds
Organomercury compounds are a class of organometallic compounds that feature a covalent bond between a carbon and a mercury atom. nih.govgreenfacts.orgeuropa.eu Generally, dialkyl mercury compounds (R₂Hg) are monomeric, colorless liquids or solids with low melting points. libretexts.org They are characterized by their stability towards air and water, which is indicative of the low polarity of the mercury-carbon bond. wikipedia.org Most organomercury compounds feature mercury in the +2 oxidation state (Hg(II)) and typically adopt a linear geometry around the mercury center. libretexts.orgwikipedia.org The bond between mercury and carbon is predominantly covalent in nature. nih.gov
Role of Mercury in Forming Metal-Carbon Bonds
Mercury's ability to form stable covalent bonds with carbon is a cornerstone of its organometallic chemistry. quora.comnih.gov The mercury-carbon bond, while stable, is also labile under specific conditions, making organomercury compounds useful as synthetic intermediates in transmetalation reactions. wikipedia.org The energy required to break the first mercury-carbon bond in dialkylmercury compounds is significantly higher than that for the second bond. royalsocietypublishing.org The formation of these bonds can occur through several synthetic routes, including the direct reaction of mercury with an alkyl iodide or through the mercuration of electron-rich aromatic rings. libretexts.orgwikipedia.org The Hg-C bond length can vary, for instance, ranging from 2.26 to 2.34 Å when mercury is adsorbed on activated carbon. nih.gov
Overview of Organogermanium Chemistry
Organogermanium chemistry focuses on compounds containing at least one carbon-germanium bond. wikipedia.org The field began with the synthesis of the first organogermanium(IV) compound by Clemens Winkler in 1886. rsc.orgrsc.org These compounds have found applications in various fields, including microelectronics and medicinal chemistry. google.comalfa-chemistry.com Organogermanium compounds are noted for their considerable thermal stability and chemical inertness. paperpublications.org While their synthetic utility has been historically limited by the high cost of germanium, they are gaining attention as less toxic alternatives to some organotin and organolead reagents. alfa-chemistry.comzenodo.org
Position of Germanium in Group 14 Organometallics
Germanium is a member of Group 14 in the periodic table, positioned between silicon and tin. wikipedia.orgwikipedia.org The properties of organogermanium compounds are intermediate between those of their silicon and tin analogues. wikipedia.orgpanchakotmv.ac.in As one moves down Group 14, the metal-carbon bond generally becomes longer, weaker, and more polar. thieme-connect.de Consequently, the reactivity of organometallic compounds in this group tends to increase from silicon to lead. weebly.com While carbon and silicon in this group are typically tetravalent, the stability of the +4 oxidation state decreases down the group due to the "inert pair effect," making the +2 oxidation state more common for tin and especially lead. panchakotmv.ac.in Germanium, however, predominantly forms tetravalent organometallic compounds. wikipedia.org
Synthetic Utility of Organogermanium Intermediates
Organogermanium compounds serve as versatile intermediates in organic synthesis. rsc.orgrsc.org They are often used to transfer an organic group in various chemical reactions. rsc.org For instance, allylgermanes have been used for the allylation of aromatic compounds. rsc.org More recently, organogermanium reagents like R-carbagermatranes, R-GeMe₃, and R-GeEt₃ have been developed for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgrsc.org Their unique reactivity, which is distinct from but complementary to organosilicon and organoboron compounds, makes them valuable tools in modern synthetic chemistry. rsc.org
Conceptual Framework of this compound within Organo-Heavy Main Group Systems
This compound is a unique organometallic compound that incorporates elements from two different heavy main groups: mercury (Group 12) and germanium (Group 14). evitachem.com Its structure, featuring a mercury atom bonded to a bromine atom and a (trimethylgermyl)methyl group (-CH₂Ge(CH₃)₃), places it at the intersection of organomercury and organogermanium chemistry.
This compound conceptually links the distinct characteristics of both types of organometallic systems. From its organomercury component, it inherits the properties associated with the carbon-mercury bond, such as a tendency towards linear coordination at the mercury center and a specific reactivity profile. libretexts.orgwikipedia.org From its organogermanium moiety, it incorporates the stability and synthetic versatility associated with the carbon-germanium bond. alfa-chemistry.compaperpublications.org The presence of both a C-Hg and a C-Ge bond within the same molecule creates a bifunctional system where the reactivity can be influenced by both the mercury and germanium centers. The trimethylgermyl group acts as a bulky, stable substituent that modifies the electronic and steric environment around the reactive C-Hg-Br core. This integration of two heavy main group elements within a single molecule makes this compound a subject of interest for studying the interplay of properties and reactivities in complex organometallic systems.
Interactive Data Table for this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 61760-06-3 |
| Molecular Formula | C₄H₁₁BrGeHg |
| Molecular Weight | 412.26 g/mol |
Properties
CAS No. |
61760-06-3 |
|---|---|
Molecular Formula |
C4H11BrGeHg |
Molecular Weight |
412.26 g/mol |
IUPAC Name |
bromo(trimethylgermylmethyl)mercury |
InChI |
InChI=1S/C4H11Ge.BrH.Hg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q;;+1/p-1 |
InChI Key |
XCEUZFXHEALWHN-UHFFFAOYSA-M |
Canonical SMILES |
C[Ge](C)(C)C[Hg]Br |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of Bromo Trimethylgermyl Methyl Mercury
Fundamental Reactivity of Organomercury Compounds
Organomercury compounds exhibit a duality in their reactivity, largely dictated by the nature of the carbon-mercury (C-Hg) bond and the electrophilic character of the mercury center. wikipedia.orgchemeurope.com
Nucleophilic Character of the Carbon-Mercury Bond
The carbon-mercury bond is generally considered to have low polarity and is stable towards air and moisture. wikipedia.org However, the difference in electronegativity between carbon (approx. 2.55 on the Pauling scale) and mercury (approx. 2.00) imparts a degree of ionic character to the bond, resulting in a partial negative charge on the carbon atom (Cδ--Hgδ+). This polarization makes the carbon atom a source of nucleophilic carbon. pharmacy180.com
Organometallic compounds containing a carbon-metal bond are among the most reactive carbon nucleophiles. pharmacy180.com While organomercury compounds are generally less reactive than their organolithium or Grignard counterparts, the carbon atom can still act as a nucleophile, particularly in reactions with strong electrophiles. chemeurope.comlibretexts.org For instance, organomercury compounds react with halogens like bromine, where the carbon atom attacks the electrophilic halogen to form a new carbon-halogen bond and a mercury halide salt. wikipedia.orgchemeurope.com This reactivity underscores the utility of organomercurials as versatile synthetic intermediates for delivering carbanionic fragments under controlled conditions. wikipedia.org
Electrophilic Nature of the Mercury Center
The mercury(II) center in organomercury halides (RHgX) and diorganomercurials (R₂Hg) can exhibit electrophilic behavior, acting as a Lewis acid. libretexts.org While dialkylmercury compounds generally show weak Lewis acidity, this character is enhanced if the organic group is sufficiently electron-withdrawing. libretexts.org The Hg²⁺ center is a soft electrophile and readily binds to alkenes and electron-rich aromatic rings, inducing reactions such as oxymercuration and mercuration. wikipedia.orgchemeurope.com
In these reactions, the mercury species is attacked by the electron-rich π-system of the alkene or arene, demonstrating its electrophilic nature. libretexts.org The electrophilicity of the mercury salt is a key factor in these transformations, with salts like mercury(II) trifluoroacetate (B77799) being significantly more reactive than mercury(II) chloride. mdpi.com This Lewis acidic character allows mercury to coordinate with various soft nucleophiles, a property that is fundamental to many of its synthetic applications. wikipedia.org
Influence of the Trimethylgermyl Group on Reactivity
The presence of the trimethylgermyl group, (CH₃)₃Ge, directly attached to the methyl group bonded to mercury in Bromo[(trimethylgermyl)methyl]mercury, significantly modulates the compound's reactivity profile. This influence stems from both electronic and steric effects.
Germanium, being less electronegative than carbon, allows the trimethylgermyl group to act as an electron-donating group through an inductive effect (+I). rsc.orgembibe.com This electron-donating nature increases the electron density on the methylene (B1212753) carbon bonded to the mercury atom. studypug.com An increase in electron density on this carbon enhances its nucleophilic character, making it more reactive towards electrophiles compared to a simple methylmercury (B97897) halide. studypug.com
Furthermore, the germanium atom can stabilize an adjacent positive charge (the β-effect), which can influence the transition states of certain reactions. Sterically, the bulky trimethylgermyl group can hinder the approach of reactants to the mercury center or the reactive carbon, influencing the regioselectivity and rate of reactions. libretexts.orgnih.gov
Transmetallation Reactions Involving this compound
Transmetallation, a reaction involving the transfer of an organic group from one metal to another, is a hallmark of organometallic chemistry. libretexts.org Organomercury compounds are particularly useful reagents in this regard, serving as precursors for the synthesis of organometallics of more electropositive metals. libretexts.orgmsu.edu
Metal Exchange with Alkali and Alkaline Earth Metals
This compound can undergo transmetallation with highly electropositive metals such as alkali and alkaline earth metals. In these reactions, the more electropositive metal displaces the mercury. For example, reaction with lithium metal would lead to the formation of (trimethylgermyl)methyllithium and mercury bromide or metallic mercury.
General Reaction: (CH₃)₃GeCH₂HgBr + 2 Li → (CH₃)₃GeCH₂Li + LiBr + Hg
This type of metal-halogen or metal-metal exchange is a common method for preparing reactive organolithium and Grignard reagents from less reactive organometallic precursors. msu.eduacs.org The driving force for this reaction is the formation of a more stable organometallic compound, where the organic group is bonded to the more electropositive metal. msu.edu
| Element | Pauling Electronegativity |
|---|---|
| Carbon (C) | 2.55 |
| Germanium (Ge) | 2.01 |
| Mercury (Hg) | 2.00 |
| Lithium (Li) | 0.98 |
| Magnesium (Mg) | 1.31 |
The significant difference in electronegativity between mercury and alkali/alkaline earth metals drives the transmetallation reaction.
Transfer to Other Group 14 Elements (e.g., Silicon, Tin, Lead)
The (trimethylgermyl)methyl group can be transferred from mercury to other elements within Group 14, such as silicon, tin, or lead. libretexts.org This is typically achieved by reacting this compound with a halide of the target element (e.g., R₃SiCl, R₃SnCl).
General Reaction: 2 (CH₃)₃GeCH₂HgBr + R₃Si-SiR₃ → 2 (CH₃)₃GeCH₂SiR₃ + 2 Hg + Br₂ (hypothetical, often requires a reductant or specific catalysts)
A more common route involves first converting the organomercurial to a more reactive organolithium or Grignard reagent, which then reacts with the Group 14 halide.
Two-Step Process:
(CH₃)₃GeCH₂HgBr + 2 Li → (CH₃)₃GeCH₂Li + LiBr + Hg
(CH₃)₃GeCH₂Li + R₃SnCl → (CH₃)₃GeCH₂SnR₃ + LiCl
This process allows for the creation of new carbon-silicon, carbon-tin, or carbon-lead bonds, which are fundamental transformations in organometallic synthesis. rsc.org The reactivity in these displacement reactions is influenced by the nature of the halide leaving group and the relative bond strengths of the M-C and M-X bonds being formed and broken.
| Reactant 1 | Reactant 2 | Primary Product | Reaction Type |
|---|---|---|---|
| (CH₃)₃GeCH₂HgBr | Lithium (Li) | (CH₃)₃GeCH₂Li | Metal-Metal Exchange |
| (CH₃)₃GeCH₂HgBr | Magnesium (Mg) | [(CH₃)₃GeCH₂]₂Mg | Metal-Metal Exchange |
| (CH₃)₃GeCH₂Li | R₃SiCl | (CH₃)₃GeCH₂SiR₃ | Group Transfer (via Lithiate) |
| (CH₃)₃GeCH₂Li | R₃SnBr | (CH₃)₃GeCH₂SnR₃ | Group Transfer (via Lithiate) |
Reaction with Halogens and Halogen-Metal Exchange Processes
The carbon-mercury bond in organomercury compounds is reactive towards halogens. wikipedia.org For this compound, this reaction involves the cleavage of the C-Hg bond by a halogen, such as bromine (Br₂) or iodine (I₂), to yield the corresponding organic halide and a mercury(II) halide. This process is a fundamental reaction of organomercurials. wikipedia.org
The reaction can be represented as: (CH₃)₃GeCH₂HgBr + X₂ → (CH₃)₃GeCH₂X + HgBrX (where X = Cl, Br, I)
This reactivity stems from the electrophilic attack by the halogen on the carbon atom bonded to mercury. The C-Hg bond, while relatively stable compared to other organometallic bonds, is susceptible to cleavage by strong electrophiles. The reactivity of halogens in this context generally follows the trend I₂ > Br₂ > Cl₂. msu.edu
Halogen-metal exchange is a broader class of reactions in organometallic chemistry, typically involving the exchange of a halogen atom on an organic molecule with a metal from an organometallic reagent. lumenlearning.com While most commonly associated with organolithium or Grignard reagents, a similar principle can apply to organomercurials, though often in reverse. The reaction of an organomercury compound with a halogen, as described above, is essentially a de-metallation reaction, which can be viewed in the context of the broader halogen-metal exchange equilibrium.
Reactions with Protic Reagents and Nucleophiles
The reactivity of this compound with protic reagents (like water or alcohols) is significantly lower than that of more reactive organometallics such as Grignard or organolithium reagents. youtube.comlibretexts.org While Grignard reagents react readily with water to protonate the carbanionic carbon and form a hydrocarbon, the C-Hg bond in organomercury compounds is generally stable to water and alcohols under neutral conditions. wikipedia.orglibretexts.org This stability allows for the synthesis and handling of organomercurials in the presence of functional groups that would be incompatible with more basic organometallics. libretexts.org
However, the compound can react with strong acids, leading to protodemercuration, where the C-Hg bond is cleaved by a proton source to yield the corresponding hydrocarbon and a mercury salt.
(CH₃)₃GeCH₂HgBr + H⁺ → (CH₃)₃GeCH₃ + HgBr⁺
The reactivity towards nucleophiles is also distinct. Unlike the highly nucleophilic carbon in Grignard reagents which readily attacks electrophilic centers like carbonyls, the carbon in organomercury compounds is less nucleophilic. ucalgary.cachemistrysteps.com However, reactions with certain nucleophilic reagents can occur. For instance, reaction with hydride sources like sodium borohydride (B1222165) (NaBH₄) can lead to reductive demercuration. harvard.edu This reaction is particularly noteworthy as it often proceeds via a free radical mechanism rather than a simple nucleophilic substitution. In the presence of molecular oxygen, this reduction can yield alcohols. harvard.edu
| Reagent Type | General Reactivity with (CH₃)₃GeCH₂HgBr | Typical Products |
| Protic Reagents (e.g., H₂O, ROH) | Generally stable under neutral conditions. | No reaction. |
| Strong Acids (e.g., HCl) | Cleavage of the C-Hg bond (Protodemercuration). | (CH₃)₃GeCH₃, HgBrCl |
| Hydride Nucleophiles (e.g., NaBH₄) | Reductive cleavage of the C-Hg bond via radical pathway. harvard.edu | (CH₃)₃GeCH₃, Elemental Mercury |
| Carbonyls (e.g., Ketones, Aldehydes) | Generally unreactive as a nucleophile. | No addition reaction. |
Addition and Insertion Reactions (e.g., into unsaturated bonds or SO₂)
Organomercury compounds can participate in addition reactions to unsaturated bonds, although this is more common for mercury(II) salts in solvomercuration reactions rather than for pre-formed organomercury halides. libretexts.org In the related Hofmann–Sand reaction, an α-mercuri ester formed from the addition of mercuric acetate (B1210297) to an acrylate (B77674) can be cleaved by bromine. wikipedia.org This suggests that the C-Hg bond, once formed adjacent to an activating group, is a versatile synthetic intermediate.
A significant reaction type for organometallic compounds is the insertion of small molecules into the metal-carbon bond. Sulfur dioxide (SO₂) is known to insert into metal-carbon bonds of various organometallic compounds, including those of mercury. ethernet.edu.etacs.org This reaction typically proceeds via electrophilic attack by the sulfur atom of SO₂ on the carbon of the C-Hg bond. The result is the formation of a metal sulfinate, where the SO₂ molecule is inserted between the carbon and mercury atoms.
(CH₃)₃GeCH₂HgBr + SO₂ → (CH₃)₃GeCH₂SO₂HgBr
This insertion reaction provides a pathway to organosulfur compounds and demonstrates the susceptibility of the C-Hg bond to electrophilic cleavage by reagents other than halogens or protons. acs.org The process is of interest in synthetic chemistry for the creation of sulfonyl derivatives. ethernet.edu.et
Radical Pathways and Processes
The carbon-mercury bond in this compound is susceptible to homolytic cleavage, leading to the formation of radical intermediates. This cleavage can be initiated by thermal, photochemical, or chemical means. harvard.eduslideshare.net
Upon homolytic cleavage of the C-Hg bond, two primary radical species are formed: the (trimethylgermyl)methyl radical and a mercury-centered radical.
(CH₃)₃GeCH₂HgBr → (CH₃)₃GeCH₂• + •HgBr
The formation of the organic free radical, (CH₃)₃GeCH₂•, is a key step in several reactions. For example, the reaction of alkylmercuric halides with sodium borohydride is understood to proceed through the generation of such intermediate free alkyl radicals. harvard.edu These radicals are highly reactive species that can subsequently be trapped by other molecules in the reaction mixture. For instance, in the presence of molecular oxygen, the radical can be trapped to form a peroxy radical, which ultimately leads to the formation of an alcohol. harvard.edu The reactivity of the (trimethylgermyl)methyl radical is influenced by the presence of the trimethylgermyl group, which can affect its stability and subsequent reaction pathways.
Thermolytic Decomposition: Thermolysis involves the decomposition of a substance by heat. wikipedia.org For this compound, applying sufficient thermal energy can induce homolytic cleavage of the C-Hg bond, which is typically the weakest bond in the molecule. This process generates the (trimethylgermyl)methyl radical and a mercury(I) bromide radical, which can undergo further reactions such as dimerization or disproportionation.
Photolytic Decomposition: Organomercury compounds are often sensitive to light. slideshare.net Photolysis, or decomposition by light, provides the energy required to break the C-Hg bond. The absorption of ultraviolet radiation can excite the molecule to a state where the bond dissociates homolytically. This photochemical pathway is a common method for generating alkyl radicals from organomercury precursors under mild conditions. The process is analogous to the photolysis of other organic compounds, where light energy is used to initiate radical reactions. copernicus.org
| Decomposition Method | Mechanism | Primary Products |
| Thermolysis | Homolytic cleavage of the C-Hg bond induced by heat. wikipedia.org | (CH₃)₃GeCH₂• + •HgBr |
| Photolysis | Homolytic cleavage of the C-Hg bond induced by UV light. slideshare.net | (CH₃)₃GeCH₂• + •HgBr |
| Chemical Reduction (e.g., NaBH₄) | Reductive cleavage involving a free radical intermediate. harvard.edu | (CH₃)₃GeCH₂• + •HgBr |
Ligand Exchange and Redistribution Reactions
The mercury center in this compound can undergo ligand exchange reactions, where the bromide ligand is replaced by another ligand. libretexts.orgchemguide.co.uk This is a common feature in the chemistry of coordination compounds. The reaction equilibrium is driven by factors such as the concentration of the incoming ligand and its binding affinity for the mercury center. crunchchemistry.co.uk
For example, in the presence of a high concentration of iodide ions, an exchange can occur: (CH₃)₃GeCH₂HgBr + I⁻ ⇌ (CH₃)₃GeCH₂HgI + Br⁻
A specific and important type of ligand exchange in organomercury chemistry is the redistribution reaction . Organomercury halides of the type RHgX are often in equilibrium with their corresponding dialkylmercury (R₂Hg) and mercury(II) halide (HgX₂) species. acs.org
2 (CH₃)₃GeCH₂HgBr ⇌ [(CH₃)₃GeCH₂]₂Hg + HgBr₂
This equilibrium, known as symmetrization, can be influenced by solvents, temperature, and the presence of coordinating agents. The position of the equilibrium depends on the nature of the organic group (R) and the halide (X). This redistribution is a key characteristic of organomercury chemistry and can impact the reactivity and isolation of specific organomercury compounds. acs.org
Structural Elucidation and Advanced Characterization of Organogermylmercury Complexes
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of chemical bonds.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. In the analysis of Bromo[(trimethylgermyl)methyl]mercury, the IR spectrum is expected to reveal characteristic absorption bands corresponding to its distinct structural components.
The trimethylgermyl moiety, (CH₃)₃Ge-, gives rise to several prominent bands. The C-H stretching vibrations of the methyl groups are anticipated in the 2950-3000 cm⁻¹ region. libretexts.orglumenlearning.com Asymmetrical and symmetrical C-H bending (deformation) modes for these methyl groups are typically observed around 1410 cm⁻¹ and 1240 cm⁻¹, respectively. The Ge-C bond vibrations are also a key feature. The asymmetric and symmetric Ge-C stretching modes are expected in the 600-700 cm⁻¹ range, while the rocking vibrations of the methyl groups attached to germanium typically appear between 800-850 cm⁻¹. researchgate.net
The methylene (B1212753) bridge (-CH₂-) connecting the germanium and mercury atoms will also exhibit C-H stretching bands in a similar region to the methyl groups (around 2850-3000 cm⁻¹). lumenlearning.com The heavier atoms in the molecule, mercury and bromine, result in vibrations at much lower frequencies, typically in the far-infrared region (below 400 cm⁻¹), which may not be observable with standard mid-IR spectrometers.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (asymmetric & symmetric) | -CH₃ (on Ge), -CH₂- | 2850-3000 |
| C-H Bend (asymmetric) | -CH₃ (on Ge) | ~1410 |
| C-H Bend (symmetric, "umbrella") | -CH₃ (on Ge) | ~1240 |
| CH₃ Rock | Ge-CH₃ | 800-850 |
| Ge-C Stretch (asymmetric & symmetric) | (CH₃)₃Ge- | 600-700 |
Raman spectroscopy is complementary to IR spectroscopy and is particularly effective for observing the vibrations of non-polar bonds and the skeletal framework of a molecule. physicsopenlab.org It relies on the inelastic scattering of monochromatic light. For this compound, Raman spectroscopy is invaluable for identifying the vibrations involving the heavier elements.
The symmetric Ge-C stretching vibration, which is often weak in the IR spectrum, is expected to produce a strong and distinct signal in the Raman spectrum. Similarly, the C-Hg and Hg-Br stretching vibrations are anticipated to be prominent Raman-active modes. These skeletal vibrations are found at low frequencies; the C-Hg stretch typically appears in the 450-550 cm⁻¹ range, while the Hg-Br stretch is expected at an even lower wavenumber, generally below 250 cm⁻¹. The C-H stretching and bending modes observed in the IR spectrum are also present in the Raman spectrum, though their relative intensities may differ. physicsopenlab.orgresearchgate.net
| Vibrational Mode | Functional Group / Bond | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| C-H Stretch | -CH₃, -CH₂- | 2850-3000 |
| Ge-C Stretch (symmetric) | (CH₃)₃Ge- | 550-650 (Strong) |
| C-Hg Stretch | -CH₂-Hg- | 450-550 |
| Hg-Br Stretch | -Hg-Br | < 250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic connectivity and electronic structure of a molecule in solution.
Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms. For this compound, two distinct signals are expected in the ¹H NMR spectrum.
Trimethylgermyl Protons ((CH₃)₃Ge-) : The nine protons of the three equivalent methyl groups attached to the germanium atom would appear as a single, sharp resonance. Given that germanium is less electronegative than carbon, this signal is expected to be found at a high field (low ppm value), likely in the range of δ 0.2-0.5 ppm. nih.gov
Methylene Protons (-CH₂-) : The two protons of the methylene bridge are in a unique chemical environment, flanked by the germanium and mercury atoms. Their resonance would appear as a singlet further downfield compared to the methyl protons, influenced by the adjacent heavy atoms. An estimated chemical shift would be in the region of δ 1.5-2.5 ppm.
An additional feature of interest would be the presence of "satellite" peaks flanking the methylene signal. These arise from the spin-spin coupling between the protons and the NMR-active ¹⁹⁹Hg isotope (I=1/2, 16.87% natural abundance). The magnitude of this two-bond coupling constant (²J(¹⁹⁹Hg-¹H)) would provide valuable structural confirmation.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃Ge- | 0.2 - 0.5 | Singlet | 9H |
| -CH₂- | 1.5 - 2.5 | Singlet (with ¹⁹⁹Hg satellites) | 2H |
Carbon-13 (¹³C) NMR spectroscopy probes the carbon skeleton of the molecule. The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show two signals corresponding to the two non-equivalent carbon environments.
Trimethylgermyl Carbons ((CH₃)₃Ge-) : The three equivalent methyl carbons would give rise to a single resonance at a high field, typically in the range of δ 0-5 ppm.
Methylene Carbon (-CH₂-) : The methylene carbon, bonded to both germanium and mercury, would be significantly deshielded and appear further downfield. Its chemical shift would be highly dependent on the combined electronic effects of the attached metals.
Similar to the ¹H NMR spectrum, coupling to the ¹⁹⁹Hg nucleus would be observable. A large one-bond coupling constant (¹J(¹⁹⁹Hg-¹³C)) for the methylene carbon and a smaller two-bond coupling (²J(¹⁹⁹Hg-¹³C)) for the methyl carbons would be expected, providing definitive evidence of the Ge-CH₂-Hg linkage.
| Carbon Environment | Expected Chemical Shift (δ, ppm) | Expected Coupling |
|---|---|---|
| (CH₃)₃Ge- | 0 - 5 | ²J(¹⁹⁹Hg-¹³C) |
| -CH₂- | 15 - 30 | ¹J(¹⁹⁹Hg-¹³C) (Large) |
Direct observation of the germanium nucleus via ⁷³Ge NMR spectroscopy can provide valuable insight into the electronic environment at the metal center. However, this technique is inherently challenging due to the properties of the ⁷³Ge nucleus (I = 9/2), which possesses a low natural abundance (7.76%), a low magnetogyric ratio, and a significant quadrupole moment. researchgate.netresearchgate.net These factors typically result in very broad resonance signals and low sensitivity, requiring specialized instrumentation and long acquisition times. researchgate.netnorthwestern.edu
For this compound, the germanium atom is in a tetrahedral environment, bonded to three methyl groups and one methylene group. For tetra-coordinated organogermanes, ⁷³Ge chemical shifts are known to span a wide range. Germanium centers with only one attached germanium atom (or in this case, a carbon leading to another metal) typically resonate in the range of δ -30 to -65 ppm relative to a standard like GeMe₄. acs.org The precise chemical shift would be sensitive to the electronic influence of the -CH₂HgBr substituent.
| Nucleus | Spin (I) | Natural Abundance (%) | Key Challenge | Expected Chemical Shift Range (δ, ppm) |
|---|---|---|---|---|
| ⁷³Ge | 9/2 | 7.76 | Large Quadrupole Moment, Low Sensitivity | -30 to -65 |
Mercury-199 (¹⁹⁹Hg) NMR Spectroscopy
Mercury-199 (¹⁹⁹Hg) NMR spectroscopy stands as a powerful, albeit less common, tool for probing the local electronic environment of the mercury nucleus in organomercury compounds. For this compound, the ¹⁹⁹Hg chemical shift provides direct information about the shielding of the mercury atom, which is highly sensitive to the nature of the bonded ligands—in this case, the bromide and the trimethylgermylmethyl group.
| Parameter | Description | Expected Influence on this compound |
| Chemical Shift (δ) | Indicates the electronic environment around the ¹⁹⁹Hg nucleus. | The specific chemical shift would be a key identifier for the compound and provide insight into the electron density at the mercury center. |
| Coupling Constants (J) | Scalar couplings to other NMR-active nuclei (e.g., ¹³C, ¹H, ²⁹Si, ⁷³Ge) can provide information on bonding. | Coupling between ¹⁹⁹Hg and the protons of the methylene group would be expected, providing structural confirmation. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and gaining insight into its structure through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₄H₁₁BrGeHg, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of multiple isotopes for mercury, germanium, and bromine.
The fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. Potential fragmentation pathways include the loss of a bromine radical, a methyl radical from the trimethylgermyl group, or the entire trimethylgermyl or trimethylgermylmethyl radical.
| Ion Fragment | Formula | Significance |
| [M]⁺ | [C₄H₁₁BrGeHg]⁺ | Molecular ion, confirming the molecular weight. |
| [M - Br]⁺ | [C₄H₁₁GeHg]⁺ | Loss of the bromine atom. |
| [M - CH₃]⁺ | [C₃H₈BrGeHg]⁺ | Loss of a methyl group from the germyl (B1233479) moiety. |
| [HgCH₂Ge(CH₃)₃]⁺ | [C₄H₁₁GeHg]⁺ | Cleavage of the Hg-Br bond. |
| [Ge(CH₃)₃]⁺ | [C₃H₉Ge]⁺ | Trimethylgermyl cation. |
X-ray Diffraction Studies
X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and details about bond lengths, bond angles, and intermolecular interactions.
Analysis of Coordination Geometry around Mercury and Germanium
Based on established principles of organometallic chemistry, the mercury atom in this compound is expected to adopt a nearly linear C-Hg-Br coordination geometry. The C-Hg-Br bond angle would be close to 180°. The germanium atom, being bonded to three methyl groups and one methylene group, would exhibit a tetrahedral geometry, with C-Ge-C and C-Ge-CH₂ bond angles approximating 109.5°.
| Parameter | Expected Value |
| C-Hg-Br Bond Angle | ~180° |
| C-Ge-C Bond Angles | ~109.5° |
Photoelectron Spectroscopy (e.g., X-ray Photoelectron Spectroscopy)
Photoelectron Spectroscopy (PES) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. khanacademy.org In a typical PES experiment, a sample is irradiated with a beam of X-rays or UV photons, which causes the ejection of electrons. khanacademy.org The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and the specific orbital from which the electron was ejected.
For a molecule like this compound, X-ray Photoelectron Spectroscopy (XPS) would be employed to probe the core-level electrons of the constituent atoms: mercury (Hg), germanium (Ge), bromine (Br), and carbon (C). The high-resolution spectra of these elements would provide critical information on their chemical environment and oxidation states.
Hypothetical Research Findings: If XPS were performed on this compound, researchers would expect to observe distinct photoemission peaks corresponding to the core orbitals of each element. For instance, the binding energies of the Hg 4f, Ge 3d, Br 3d, and C 1s electrons would be measured. Shifts in these binding energies, compared to reference compounds, would reveal details about the intramolecular bonding. A shift in the Hg 4f binding energy, for example, would provide insight into the covalent character of the Hg-C and Hg-Br bonds. Similarly, the Ge 3d spectrum would confirm the +4 oxidation state of germanium within the trimethylgermyl moiety.
Hypothetical Data Table for XPS Analysis: The following table represents the kind of data that would be generated from an XPS analysis of the target compound. The binding energy values are hypothetical and serve for illustrative purposes only.
| Element | Core Level | Hypothetical Binding Energy (eV) | Information Gleaned |
| Mercury (Hg) | 4f₇/₂ | 100.5 | Confirms the oxidation state and bonding environment of the mercury atom. |
| Germanium (Ge) | 3d | 31.8 | Indicates the chemical state of germanium within the trimethylgermyl group. |
| Bromine (Br) | 3d | 70.2 | Provides information on the ionic/covalent character of the Hg-Br bond. |
| Carbon (C) | 1s | 285.0 | Reveals the environment of the carbon atoms in the methyl and methylene groups. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. youtube.comyoutube.com It is an invaluable tool for studying free radicals, transition metal ions, and other paramagnetic species. youtube.comyoutube.com The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The resulting EPR spectrum provides information about the structure and environment of the radical species. researchgate.net
The study of radical intermediates derived from organometallic compounds like this compound can elucidate reaction mechanisms, such as homolytic bond cleavage. Upon irradiation or chemical initiation, the relatively weak Hg-C or Hg-Br bonds could break, potentially forming radical intermediates.
Hypothetical Research Findings: If a radical intermediate such as the [(trimethylgermyl)methyl]mercuryl radical (•Hg-CH₂-Ge(CH₃)₃) were generated from this compound, EPR spectroscopy would be the definitive method for its detection and characterization. The primary parameters obtained from the EPR spectrum would be the g-factor and hyperfine coupling constants. The g-factor would help in identifying the type of radical, while hyperfine coupling to magnetic nuclei (like ¹⁹⁹Hg, ²⁰¹Hg, ¹H, ¹³C, and ⁷³Ge) would provide a detailed map of the unpaired electron's distribution (spin density) across the molecule. This would reveal the precise geometric and electronic structure of the radical.
Hypothetical Data Table for EPR Analysis: This table illustrates the type of data that an EPR study of a hypothetical radical intermediate would yield. The values are purely for demonstration.
| Radical Species | g-factor | Hyperfine Coupling Constant (a) / Gauss | Nucleus |
| •Hg-CH₂-Ge(CH₃)₃ | 2.0015 | 120.5 | ¹⁹⁹Hg |
| 5.8 | ¹H (CH₂) | ||
| 0.5 | ¹H (CH₃) |
This data would allow researchers to build a detailed model of the radical's structure, confirming, for example, the localization of the unpaired electron primarily on the mercury atom and quantifying its weaker interactions with the adjacent methylene and trimethylgermyl protons.
Theoretical and Computational Chemistry of Organogermylmercury Systems
Quantum Chemical Methodologies
The accurate theoretical description of molecules containing heavy elements like mercury and germanium necessitates the use of sophisticated quantum chemical methodologies that can adequately account for relativistic effects and electron correlation.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a important tool for the computational study of organometallic compounds due to its favorable balance of computational cost and accuracy. mdpi.com For a molecule like Bromo[(trimethylgermyl)methyl]mercury, DFT calculations are instrumental in predicting its three-dimensional structure. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides crucial information on bond lengths, bond angles, and dihedral angles.
Various functionals, such as B3LYP, are commonly employed in these calculations. researchgate.net The choice of basis set is also critical, with sets like LANL2DZ often used for heavy elements to incorporate relativistic effects through effective core potentials. researchgate.net The electronic structure of the molecule, including the distribution of molecular orbitals and the highest occupied molecular orbital (HOMO)-lowest unoccupied molecular orbital (LUMO) gap, can also be elucidated through DFT. This information is vital for understanding the molecule's reactivity and spectroscopic properties.
Table 1: Illustrative Optimized Geometric Parameters for this compound from a Hypothetical DFT Calculation
| Parameter | Value |
|---|---|
| Ge-C Bond Length (Å) | 1.95 |
| C-Hg Bond Length (Å) | 2.10 |
| Hg-Br Bond Length (Å) | 2.45 |
| Ge-C-Hg Bond Angle (°) | 112.0 |
Note: The data in this table is illustrative and represents typical values for similar bonds. Actual values would be derived from specific DFT calculations.
High-Level Ab Initio Methods for Energetic Refinement
While DFT is a powerful tool, high-level ab initio methods are often necessary for more accurate energetic predictions. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory [e.g., CCSD(T)] provide a more rigorous treatment of electron correlation. nih.gov These methods are computationally more demanding and are often used to refine the energies of stationary points (minima and transition states) on the potential energy surface that were initially located using DFT. For organogermylmercury systems, these high-level calculations are crucial for obtaining reliable reaction enthalpies and activation energies.
Analysis of Chemical Bonding and Electronic Properties
The nature of the chemical bonds and the distribution of electrons within this compound are fundamental to understanding its stability and reactivity.
Nature of Germanium-Carbon and Carbon-Mercury Bonds
The Germanium-Carbon (Ge-C) and Carbon-Mercury (C-Hg) bonds in this molecule are of significant interest. The Ge-C bond is a typical covalent bond found in organogermanium compounds. In contrast, the C-Hg bond is more polar and is a key feature of organomercury compounds. researchgate.net The strength and nature of these bonds can be analyzed using various computational techniques, including bond order analysis and the quantum theory of atoms in molecules (QTAIM). These analyses provide insights into the degree of covalent and ionic character in these bonds.
Charge Distribution and Bond Polarity
The distribution of electronic charge within the molecule can be quantified through population analysis methods, such as Natural Population Analysis (NPA). This analysis provides the partial atomic charges on each atom, revealing the polarity of the bonds. In this compound, it is expected that the mercury and germanium atoms will carry partial positive charges, while the more electronegative bromine and carbon atoms will have partial negative charges. The polarity of the Ge-C and C-Hg bonds influences the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack.
Table 2: Illustrative Natural Population Analysis (NPA) Charges for this compound
| Atom | Partial Charge (e) |
|---|---|
| Ge | +0.85 |
| C (methyl) | -0.60 |
| C (methylene) | -0.45 |
| Hg | +1.10 |
Note: The data in this table is illustrative and represents a plausible charge distribution. Actual values would be derived from specific quantum chemical calculations.
Computational Studies of Reaction Mechanisms and Pathways
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.netrsc.orgmdpi.com For this compound, computational studies can be employed to investigate various potential reaction pathways, such as ligand exchange, oxidative addition, and reductive elimination.
By mapping the potential energy surface, computational chemists can identify transition state structures and calculate the associated activation barriers. This information is invaluable for understanding the kinetics and thermodynamics of a reaction. For instance, the mechanism of the cleavage of the C-Hg or Ge-C bond under different reaction conditions could be explored. These studies often involve a combination of DFT for initial exploration of the reaction pathway and higher-level ab initio methods for more accurate energy calculations of the key transition states and intermediates. nih.gov
Identification of Transition States and Intermediates
In the computational analysis of chemical reactions involving organogermylmercury compounds, the identification of transition states and intermediates is a critical step in understanding reaction mechanisms. Transition state theory is a cornerstone of these investigations, positing that the rate of a reaction is governed by the properties of the transition state, which is the highest energy point along the reaction coordinate.
Computational chemists employ various algorithms to locate transition states on the potential energy surface. These methods typically involve geometry optimization techniques that search for saddle points, which are characterized by having one imaginary vibrational frequency. The presence of a single imaginary frequency confirms that the located structure is a true transition state, representing a maximum along the reaction coordinate and a minimum in all other degrees of freedom.
Intermediates, on the other hand, are local minima on the potential energy surface and represent stable species that are formed and consumed during the course of a multi-step reaction. Standard geometry optimization procedures are used to locate these structures, which are confirmed by the absence of any imaginary vibrational frequencies in the calculated vibrational spectrum. For a hypothetical reaction involving this compound, these computational tools would be essential in mapping out the complete reaction pathway, providing a detailed picture of the mechanism at the molecular level.
Calculation of Activation Energies and Reaction Energetics
High-level quantum chemical methods, such as coupled-cluster theory (e.g., CCSD(T)) or density functional theory (DFT) with appropriate functionals and basis sets, are employed to obtain accurate energies. For heavy elements like mercury and germanium, it is also important to account for relativistic effects in the calculations to achieve reliable results.
Table 1: Representative Data for Activation Energy Calculation
| Species | Method/Basis Set | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Enthalpy Correction (kcal/mol) | Gibbs Free Energy Correction (kcal/mol) |
| Reactants | B3LYP/def2-TZVP | Value | Value | Value | Value |
| Transition State | B3LYP/def2-TZVP | Value | Value | Value | Value |
| Products | B3LYP/def2-TZVP | Value | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with data from actual quantum chemical calculations on a specific reaction of this compound.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the characterization of newly synthesized compounds or in the interpretation of experimental spectra.
Theoretical Vibrational Spectra
The vibrational frequencies of a molecule can be calculated by performing a frequency analysis after a geometry optimization. These calculations provide the wavenumbers and intensities of the infrared (IR) and Raman active vibrational modes. The theoretical vibrational spectrum can be compared with experimental data to confirm the structure of the compound and to aid in the assignment of the observed spectral bands.
For this compound, the calculated vibrational spectrum would reveal characteristic stretching and bending frequencies for the C-H, C-Ge, Ge-Hg, and Hg-Br bonds, as well as the vibrational modes of the trimethylgermyl group.
Table 2: Hypothetical Calculated Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Calculated IR Intensity (km/mol) |
| C-H stretch (asymmetric) | Value | Value |
| C-H stretch (symmetric) | Value | Value |
| CH₂ bend | Value | Value |
| Ge-C stretch | Value | Value |
| Ge-Hg stretch | Value | Value |
| Hg-Br stretch | Value | Value |
Note: These are representative modes and their values would be determined from a specific computational study.
Computational NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in chemistry. Theoretical calculations of NMR chemical shifts and coupling constants can be invaluable in assigning experimental NMR spectra, especially for complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR parameters.
For this compound, calculations would predict the ¹H, ¹³C, ⁷³Ge, and ¹⁹⁹Hg NMR chemical shifts. These theoretical values, when compared to experimental data, can confirm the connectivity and electronic environment of the atoms within the molecule.
Table 3: Illustrative Calculated NMR Chemical Shifts for this compound
| Nucleus | Calculated Chemical Shift (ppm) |
| ¹H (CH₃) | Value |
| ¹H (CH₂) | Value |
| ¹³C (CH₃) | Value |
| ¹³C (CH₂) | Value |
| ⁷³Ge | Value |
| ¹⁹⁹Hg | Value |
Note: The specific chemical shifts are dependent on the computational method and solvent model used.
Conceptual Density Functional Theory (CDFT) for Reactivity Prediction
Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and electrophilicity from the principles of density functional theory. chemrxiv.orgsmu.edu These descriptors are useful for predicting and understanding the reactivity of chemical systems. chemrxiv.org
Global Reactivity Descriptors (e.g., Hardness, Electrophilicity)
Global reactivity descriptors are derived from the changes in the energy of a system with respect to changes in the number of electrons. chemrxiv.org Key global descriptors include:
Electronic Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance of a system to change its electron distribution. Harder molecules are less reactive.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) using the finite difference approximation. For this compound, these descriptors would provide a quantitative measure of its reactivity profile, allowing for comparisons with other related compounds.
Table 4: Representative Global Reactivity Descriptors
| Descriptor | Formula | Calculated Value (eV) |
| HOMO Energy | - | Value |
| LUMO Energy | - | Value |
| Electronic Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Value |
| Chemical Hardness (η) | E_LUMO - E_HOMO | Value |
| Global Electrophilicity (ω) | μ² / (2η) | Value |
Note: The values are illustrative and would be obtained from DFT calculations on this compound.
Local Reactivity Descriptors (e.g., Parr Functions for Nucleophilicity/Electrophilicity)
In the realm of computational and theoretical chemistry, local reactivity descriptors are essential tools for predicting the reactive behavior of molecules. These descriptors help to identify the specific atoms or regions within a molecule that are most susceptible to nucleophilic or electrophilic attack. Among the various descriptors developed within the framework of Density Functional Theory (DFT), the Parr functions have emerged as a powerful tool for characterizing the local electrophilicity and nucleophilicity of a molecule. scite.airsc.org
The Parr functions, denoted as P+(r) for electrophilicity and P-(r) for nucleophilicity, are derived from the change in the electronic density of a molecule upon the addition or removal of an electron. nih.gov Specifically, they are related to the atomic spin density of the radical anion and radical cation of the molecule. scite.ai A large value of the electrophilic Parr function, P+(r), at a particular atomic site indicates that this site is prone to attack by a nucleophile. Conversely, a large value of the nucleophilic Parr function, P-(r), at an atomic site suggests its susceptibility to attack by an electrophile. scite.ai
The key atomic centers in this compound are the mercury (Hg) atom, the bromine (Br) atom, the germanium (Ge) atom, the carbon atom of the methyl group attached to germanium, and the carbon atom of the methylene (B1212753) bridge. Each of these sites will exhibit distinct electronic characteristics, making them more or less susceptible to nucleophilic or electrophilic interactions.
Based on the general understanding of the electronic properties of these elements and their bonding environments, a hypothetical set of Parr function values can be constructed to illustrate the expected local reactivity of this compound. The following interactive data table presents these representative values. It is important to note that these values are for illustrative purposes to demonstrate the application of Parr functions and are not derived from direct quantum chemical calculations for this specific molecule.
Table 1. Representative Parr Function Values for Key Atomic Sites in this compound.
| Atomic Site | Electrophilic Parr Function (P+) | Nucleophilic Parr Function (P-) | Predicted Reactivity |
|---|---|---|---|
| Mercury (Hg) | High | Low | Strongly electrophilic; susceptible to nucleophilic attack. |
| Bromine (Br) | Low | High | Strongly nucleophilic; potential site for electrophilic interaction or as a leaving group. |
| Methylene Carbon (C) | Moderate | Moderate | Exhibits both electrophilic and nucleophilic character, influenced by adjacent Hg and Ge atoms. |
| Germanium (Ge) | Moderate | Low | Moderately electrophilic center. |
| Methyl Carbon (C of CH3) | Low | Moderate | Slightly nucleophilic due to the electron-donating nature of the methyl group. |
Detailed Research Findings from Analogous Systems:
Mercury (Hg) as the Primary Electrophilic Center: In organomercury halides, the mercury atom is consistently identified as a significant electrophilic site. This is due to the polar nature of the carbon-mercury and mercury-halogen bonds, which leaves the mercury atom with a partial positive charge. Computational studies on related organomercury compounds confirm that the lowest unoccupied molecular orbital (LUMO) often has a significant contribution from the mercury atom, making it the primary target for nucleophilic attack. This high electrophilicity is a key factor in the characteristic reactions of organomercurials, such as transmetalation and reactions with nucleophiles.
Halogen (Br) as a Nucleophilic Site and Leaving Group: The bromine atom in this compound is expected to be a primary nucleophilic center. Its high electron density makes it susceptible to interaction with electrophiles. Furthermore, in substitution reactions, the bromide ion is an excellent leaving group, a process that is initiated by nucleophilic attack at the mercury center.
Reactivity of the Carbon Skeleton: The carbon atoms in the [(trimethylgermyl)methyl] ligand will have their reactivity modulated by the adjacent mercury and germanium atoms. The methylene carbon, situated between the two metal centers, is in a unique electronic environment. Its reactivity will be a balance of the electron-withdrawing effects of the mercury and germanium atoms. The methyl carbons attached to the germanium are likely to be less reactive and may exhibit some weak nucleophilic character.
The Role of the Germanium Atom: The germanium atom is also an electrophilic site, though likely less so than the mercury atom. Its reactivity will be influenced by the electron-donating methyl groups. Nucleophilic attack at the germanium center is a possibility, potentially leading to cleavage of the Ge-C bond under specific conditions.
Applications in Chemical Synthesis and Catalysis
Bromo[(trimethylgermyl)methyl]mercury as an Organometallic Reagent
Organomercury compounds have long been recognized for their utility in organic synthesis. The carbon-mercury bond, while relatively stable to air and moisture, is susceptible to cleavage under specific conditions, allowing for the formation of new bonds. gameproshop.netchemeurope.com this compound, featuring both a mercury-carbon bond and a carbon-germanium bond, is anticipated to function as a versatile reagent.
A significant application of organomercury compounds is in the palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. gameproshop.netwikipedia.org In these reactions, the organomercurial transfers its organic group to a palladium center, which then couples with another organic fragment. By analogy, this compound could serve as a source of the (trimethylgermyl)methyl group in such transformations.
The general scheme for such a reaction would involve the reaction of this compound with an organic halide in the presence of a palladium catalyst. This would result in the formation of a new carbon-carbon bond between the (trimethylgermyl)methyl group and the organic group from the halide. The presence of halide salts has been shown to increase the selectivity of these coupling reactions. wikipedia.org
Table 1: Potential Carbon-Carbon Bond Forming Reactions
| Reactant 1 | Reactant 2 | Catalyst | Product |
|---|---|---|---|
| This compound | Aryl halide | Palladium(0) complex | Aryl(trimethylgermyl)methane |
| This compound | Vinyl halide | Palladium(0) complex | Allyl(trimethylgermyl)silane |
Note: This table represents hypothetical reactions based on the known reactivity of similar organomercury compounds.
Organomercury compounds are known to participate in stereoselective and regioselective reactions. A classic example is the oxymercuration-demercuration reaction, which allows for the Markovnikov addition of water across a double bond with anti-stereochemistry. libretexts.org While this compound itself is not a direct reagent for this type of transformation, the principles of controlling stereochemistry and regiochemistry are relevant to its potential applications.
For instance, in palladium-catalyzed cross-coupling reactions, the stereochemistry of the organic halide can often be retained in the product. This suggests that if this compound were to react with a stereochemically defined vinyl halide, the resulting product would likely retain that stereochemistry. The regioselectivity of reactions involving this reagent would be dictated by the nature of the palladium catalyst and the other reactants.
Precursor for the Synthesis of Other Organometallic Compounds
A key application of organomercury compounds is as transmetallating agents, where they transfer their organic group to another metal. wikipedia.orgslideshare.net This process is driven by the relative electronegativities of the metals involved.
This compound could theoretically serve as a precursor for other organogermane and organotin compounds through transmetallation reactions. For example, reaction with a more electropositive metal, such as lithium or magnesium, would be expected to yield a (trimethylgermyl)methyl lithium or Grignard reagent, respectively. These reagents are highly valuable in organic synthesis for the formation of new carbon-carbon bonds.
Furthermore, reaction with tin halides could lead to the formation of novel organotin compounds. The synthesis of organotin compounds is of significant interest due to their wide range of applications in catalysis and materials science. sysrevpharm.orgorientjchem.orglupinepublishers.comuthm.edu.my
Table 2: Potential Transmetallation Reactions
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Lithium metal | (Trimethylgermyl)methyllithium |
| This compound | Magnesium metal | (Trimethylgermyl)methylmagnesium bromide |
Note: This table represents hypothetical reactions based on established transmetallation principles.
In a similar vein, this compound can be a source of the (trimethylgermyl)methyl ligand for the synthesis of a variety of transition metal complexes. wikipedia.org The transfer of this ligand to metals such as lanthanides or alkaline earth metals could generate novel organometallic species with unique catalytic or material properties. slideshare.net
Potential Role in Catalytic Processes
Mercury compounds, such as mercuric acetate (B1210297) and mercuric chloride, have been employed as catalysts in various organic reactions. nih.gov For example, mercuric salts can catalyze the hydration of alkynes and organic polymerization reactions. nih.gov While the direct catalytic application of this compound has not been reported, its constituent parts suggest potential roles. The mercury center could act as a Lewis acid to activate substrates, while the organogermane moiety could influence the steric and electronic environment of the catalytic site.
The cleavage of the mercury-carbon bond can also generate radical species, which could initiate polymerization or other radical-mediated transformations. libretexts.org The controlled generation of the (trimethylgermyl)methyl radical from this precursor could offer a pathway to novel polymeric materials or complex organic molecules.
Involvement in Multi-Metallic Catalytic Systems (e.g., Palladium-mediated)
Similarly, information regarding the involvement of this compound in multi-metallic catalytic systems, including those mediated by palladium, is not available in the reviewed scientific literature. The use of organometallic compounds as transmetalation reagents or as components in bimetallic catalysts is a common strategy in modern catalysis. Such systems can offer unique reactivity and selectivity. However, no studies have been found that specifically document the interaction of this compound with palladium or other transition metals in a catalytic context.
Generation of Reactive Intermediates for Organic Synthesis
The utility of a chemical compound in organic synthesis is often expanded by its ability to serve as a precursor to highly reactive intermediates that can then undergo a variety of transformations.
There is no scientific literature available to suggest that this compound has been utilized as a precursor for the generation of carbenes. Organomercury compounds have historically been used to generate carbenes, typically through thermal or photochemical decomposition. However, the specific reactivity of the trimethylgermylmethyl moiety in this context has not been explored in published research. Therefore, no established protocols or research findings can be presented on this topic.
Advanced Topics and Future Research Directions
Development of Green and Sustainable Synthetic Methodologies
The synthesis of organometallic compounds, particularly those containing heavy metals like mercury, is increasingly scrutinized through the lens of green chemistry. Traditional synthetic routes often involve stoichiometric use of hazardous reagents and generate significant waste. solubilityofthings.compnas.org Future research on Bromo[(trimethylgermyl)methyl]mercury should prioritize the development of more sustainable synthetic protocols.
Potential Research Areas:
Catalytic Routes: Exploration of catalytic methods, potentially using transition metal catalysts, could reduce the reliance on stoichiometric reagents and enable milder reaction conditions. socialresearchfoundation.comacs.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product would be a key objective, minimizing waste generation.
Benign Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, could replace hazardous organic solvents commonly used in organometallic synthesis. pnas.org
Energy Efficiency: Development of synthetic methods that proceed at lower temperatures and pressures would contribute to a more energy-efficient and sustainable process.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Approach | Traditional Method | Potential Green Alternative | Advantages of Green Alternative |
| Reagent Type | Stoichiometric organometallic reagents | Catalytic systems | Reduced waste, lower reagent loading |
| Solvent | Anhydrous organic solvents (e.g., THF, diethyl ether) | Water, ionic liquids, supercritical CO2 | Reduced toxicity and environmental impact |
| Energy Input | Often requires heating or cooling | Ambient temperature reactions, microwave-assisted synthesis | Lower energy consumption |
Exploration of Novel Reactivity Pathways
The reactivity of this compound is predicted to be influenced by the presence of both the germanium and mercury centers, as well as the carbon-mercury and mercury-bromine bonds. While general reactions of organomercurials are known, such as transmetalation and radical formation, the specific influence of the trimethylgermyl group on these processes remains largely unexplored for this compound. wikipedia.org
Future research could focus on:
Transmetalation Reactions: Investigating the transfer of the (trimethylgermyl)methyl group to other metals could provide novel routes to other bimetallic or organometallic compounds. wikipedia.org The reactivity could be compared with analogous silyl-mercury compounds to understand the role of the group 14 element.
Photochemical Reactions: Organomercury compounds are known to undergo photolysis to generate radicals. libretexts.org Studying the photochemical decomposition of this compound could reveal unique radical intermediates and subsequent reaction pathways.
Insertion Reactions: Investigating the insertion of small molecules, such as carbon monoxide or sulfur dioxide, into the C-Hg or Hg-Br bonds could lead to the synthesis of novel functionalized molecules.
Cross-Coupling Reactions: Exploring the use of this compound in palladium-catalyzed cross-coupling reactions could be a viable route to form new carbon-carbon bonds. wikipedia.org
Design of Derivatives with Tailored Reactivity
The functionalization of this compound by replacing the bromine atom could lead to a wide range of derivatives with tailored properties and reactivity. This approach would allow for the fine-tuning of the molecule for specific applications.
Strategies for derivatization include:
Nucleophilic Substitution: The bromide ligand can likely be displaced by a variety of nucleophiles, such as other halides, pseudohalides (e.g., cyanide, azide), alkoxides, and thiolates. This would allow for the introduction of a wide range of functional groups.
Modification of the Trimethylgermyl Group: While more challenging, modification of the methyl groups on the germanium atom could also be explored to alter the steric and electronic properties of the compound.
The following table outlines potential derivatives and their possible applications:
| Derivative Class | Potential Synthesis Route | Potential Application |
| Cyanides | Reaction with a cyanide salt (e.g., KCN) | Precursors for further organic synthesis |
| Thiolates | Reaction with thiols or thiolates | Potential for self-assembly on gold surfaces |
| Alkoxides | Reaction with alkoxides | Precursors for mixed-metal oxide materials |
| Azides | Reaction with sodium azide | Use in click chemistry for bioconjugation |
Integration with Advanced Materials Science for Functional Applications
The unique bimetallic nature of this compound suggests potential applications in materials science, an area that remains completely unexplored for this compound. Research in this direction could lead to the development of novel functional materials.
Potential avenues for investigation:
Precursor for Bimetallic Nanoparticles: The compound could serve as a single-source precursor for the synthesis of germanium-mercury bimetallic nanoparticles. The properties of these nanoparticles could be investigated for applications in catalysis or electronics. nih.gov
Chemical Vapor Deposition (CVD): The volatility of the compound could be assessed for its potential use as a precursor in CVD processes to deposit thin films of germanium-mercury alloys.
Functionalization of Surfaces: The reactivity of the Hg-Br bond could be exploited to anchor the molecule onto surfaces, creating modified materials with unique properties. For example, reaction with thiol-functionalized surfaces could lead to self-assembled monolayers. acs.org
Synergistic Experimental and Computational Research
Given the limited experimental data on this compound, a synergistic approach combining experimental synthesis and characterization with computational modeling would be highly beneficial for advancing the understanding of this compound.
Computational studies could provide insights into:
Bonding and Electronic Structure: Theoretical calculations can elucidate the nature of the Ge-C, C-Hg, and Hg-Br bonds, including their strengths and polarities. This information is crucial for understanding the compound's reactivity. nih.gov
Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy barriers of potential reactions, providing a deeper understanding of the reaction pathways. researchgate.net
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data (e.g., NMR, IR, Raman spectra), which can aid in the experimental characterization of the compound and its derivatives.
This integrated approach would not only accelerate the exploration of the fundamental chemistry of this compound but also guide the rational design of new experiments and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
